Proto-1

概要

説明

PROTO-1 は、毛細胞に対する保護作用で知られる化学化合物です。

準備方法

合成経路と反応条件

PROTO-1 の合成は、コア構造の調製から始まり、特定の官能基を導入するまで、いくつかの段階を経て行われます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、縮合反応、求核置換反応、再結晶やクロマトグラフィーなどの精製プロセスを含む、標準的な有機化学的手法を用いて合成されていることが知られています .

工業生産方法

This compound の工業生産は、高純度と高収率を確保するため、制御された条件下で行われます。このプロセスには、自動化された反応器を使用した大規模合成と、不純物を除去するための精製段階が含まれます。 最終製品は、その後、研究目的への適合性を確認するため、厳格な品質管理試験を受けます .

化学反応の分析

反応の種類

PROTO-1 は、以下のを含むさまざまな化学反応を起こします。

酸化: this compound は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: この化合物は、還元されて、還元された誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は、追加の酸素含有官能基を持つ酸化された誘導体を生成する可能性がありますが、還元は、より単純な水素化された化合物を生成する可能性があります .

科学研究への応用

This compound は、以下のを含む、幅広い科学研究への応用を持っています。

化学: 化学反応と機構を研究するためのモデル化合物として使用されます。

生物学: ゼブラフィッシュやその他のモデル生物における感覚毛細胞に対する保護作用について調査されています。

医学: 耳毒性薬物によって引き起こされる毛細胞死を防ぐための潜在的な治療用途について検討されています。

科学的研究の応用

PROTO-1 is a designation that appears in a few different contexts across scientific research, including prosthetics and cancer research. It also appears to be the name of a chemical compound used in cell culture . It is important to note that the search results do not provide enough information to create comprehensive data tables and well-documented case studies focusing solely on the applications of a compound called "this compound."

Revolutionizing Prosthetics

An international team led by The Johns Hopkins University Applied Physics Laboratory (APL) in Laurel, Md., has developed a prototype of the first fully integrated prosthetic arm that can be controlled naturally and provide sensory feedback . It allows for eight degrees of freedom, a level of control far beyond the current state of the art for prosthetic limbs . Proto 1, developed for the Defense Advanced Research Projects Agency (DARPA) Revolutionizing Prosthetics Program, is a complete limb system that includes a virtual environment used for patient training and clinical configuration and to record limb movements and control signals during clinical investigations . The DARPA prosthetics program is an ambitious effort to provide the most advanced medical and rehabilitative technologies for military personnel injured in the line of duty .

The advanced degree of natural control and integrated sensory feedback demonstrated with Proto 1 are enabled by Targeted Muscle Reinnervation (TMR), a technique that involves the transfer of residual nerves from an amputated limb to unused muscle regions in appropriate proximity to the injury . This procedure provides for a more intuitive use of a prosthetic arm and allows for the natural sensation of grip strength and touch .

During clinical evaluation of the limb, a patient demonstrated substantial improvements in functional testing, such as the ability to reposition his thumb for different grips, remove a credit card from a pocket, stack cups while controlling his grip force using sensory feedback versus vision, and walk using the free swing mode of the limb for a more natural gait . Critical to Proto 1's development was closely working with patients to help the team understand the attributes patients look for in new prosthetic limbs . The limb system also includes a natural-looking artificial covering that was created using photographs of the patient's native limb taken before the accident . Another exciting development is the functional demonstration of Injectable MyoElectric Sensor (IMES) devices—very small injectable or surgically implantable devices used to measure muscle activity at the source versus surface electrodes on the skin that were used during testing of the first prototype . As the team prepares for further evaluations, Proto 1 is already generating considerable interest from government agencies wanting to transition the prototype for use with other patients .

Canadian ROS Proto-Oncogene 1 Study (CROS)

Patients with non-small cell lung cancer (NSCLC) harboring ROS proto-oncogene 1 (ROS1) gene rearrangements show a dramatic response to the tyrosine kinase inhibitor (TKI) crizotinib . Current best practice guidelines recommend that all advanced stage non-squamous NSCLC patients be tested for ROS1 gene rearrangements . The goal of the Canadian ROS1 (CROS) study was to harmonize ROS1 laboratory developed testing (LDT) by using IHC and FISH assays to detect ROS1 rearranged lung cancers across Canadian pathology laboratories .

An overall diagnostic sensitivity and specificity of up to 100% and 99% respectively was achieved for ROS1 IHC testing (relative to FISH) using an adjusted H-score readout on the reference cases . This study confirms that LDT ROS1 IHC assays can be highly sensitive and specific for detection of ROS1 rearrangements in NSCLC .

作用機序

PROTO-1 は、毛細胞保護に関与する特定の分子標的と経路と相互作用することで、その効果を発揮します。それは、細胞生存に不可欠な特定の酵素とシグナル伝達経路の活性を調節すると考えられています。 正確な作用機序はまだ調査中ですが、細胞死につながる経路の阻害と、保護経路の活性化が関与していることが知られています .

類似化合物との比較

PROTO-1 は、ネオマイシンの抗菌活性に干渉することなく、毛細胞を保護する能力においてユニークです。類似の化合物には、以下が含まれます。

PROTO-2: 同様の保護特性を持つ別のベンゾチオフェンカルボキサミド。

その他のベンゾチオフェン誘導体: 類似のコア構造を持つが、官能基が異なる化合物で、さまざまな程度の保護効果を示す可能性があります.

これらの化合物と比較して、this compound は、その特定の有効性と安全性プロファイルのために際立っており、科学研究と潜在的な治療用途における貴重なツールとなっています .

生物活性

Proto-1, also known as FBI-1, is a proto-oncogene that plays a significant role in various biological processes, particularly in the regulation of gene expression related to cell proliferation and oncogenesis. This article will explore the biological activity of this compound, including its mechanisms of action, associated case studies, and relevant research findings.

This compound functions primarily as a transcriptional repressor, influencing the expression of several key genes involved in cell cycle regulation and tumor suppression. Its activity is closely tied to the p53 pathway, a crucial pathway for maintaining genomic stability and preventing cancer.

- Transcriptional Repression : this compound competes with transcription factors such as Sp1 and p53 for binding to regulatory elements in gene promoters. This competition inhibits the transcriptional activation of target genes like p21, which is vital for cell cycle regulation .

- Interaction with Corepressors : this compound interacts with corepressors such as mSin3A, NCoR, and SMRT. This interaction leads to the deacetylation of histones at target gene promoters, further repressing transcription .

- Cell Cycle Regulation : Overexpression of this compound has been linked to increased cell proliferation and transformation. Studies have shown that it promotes the S phase of the cell cycle, contributing to oncogenic processes in various cancers .

Case Study 1: this compound in Cancer

A study investigated the role of this compound in various human solid tumors, particularly adenocarcinomas and squamous carcinomas. The findings indicated that this compound is often overexpressed in these cancers, correlating with poor prognosis due to its ability to repress tumor suppressor genes like p53 and ARF.

| Tumor Type | This compound Expression Level | Impact on Prognosis |

|---|---|---|

| Adenocarcinoma | High | Poor prognosis |

| Squamous Carcinoma | High | Associated with aggressive behavior |

This study highlights this compound's potential as a therapeutic target in cancer treatment .

Case Study 2: this compound and Cell Differentiation

Research has also shown that this compound is involved in adipocyte differentiation. In models where this compound was knocked down, there was an increase in adipocyte formation, suggesting its role as a negative regulator in this process. This finding opens avenues for understanding metabolic disorders linked to obesity.

| Experimental Condition | Adipocyte Formation | Mechanism |

|---|---|---|

| Control | Low | Normal this compound expression |

| Knockdown of this compound | High | Increased differentiation |

This case demonstrates how manipulating this compound levels can influence cellular differentiation pathways .

Research Findings

Recent studies have elucidated additional functions of this compound beyond transcriptional repression:

- Role in Chondrocyte Development : The mouse homologue of this compound (LRF) has been implicated in chondrogenesis and adipogenesis, indicating its broader biological significance beyond oncogenesis .

- NF-kB Interaction : this compound enhances NF-kB-mediated transcription through its POZ domain interaction with NF-kB's RHD. This interaction suggests that this compound may also play a role in inflammatory responses and immune system regulation .

特性

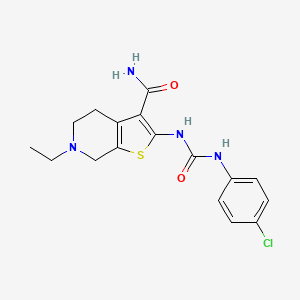

IUPAC Name |

2-[(4-chlorophenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2S/c1-2-22-8-7-12-13(9-22)25-16(14(12)15(19)23)21-17(24)20-11-5-3-10(18)4-6-11/h3-6H,2,7-9H2,1H3,(H2,19,23)(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLKUVUKIZEWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。